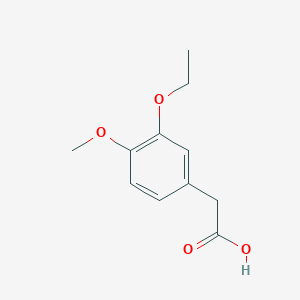

(3-Ethoxy-4-methoxyphenyl)acetic acid

Übersicht

Beschreibung

(3-Ethoxy-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H14O4. It is a derivative of phenylacetic acid, characterized by the presence of ethoxy and methoxy groups on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-4-methoxyphenyl)acetic acid typically involves the esterification of 4-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of mesoporous sulfated zirconia as a catalyst for the esterification process, which offers higher yields and faster reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Ethoxy-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products Formed

Oxidation: Formation of 3-ethoxy-4-methoxybenzoic acid.

Reduction: Formation of 3-ethoxy-4-methoxybenzyl alcohol.

Substitution: Formation of various substituted phenylacetic acid derivatives depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Hypoglycemic Agent Synthesis

One of the primary applications of (3-ethoxy-4-methoxyphenyl)acetic acid is as an intermediate in the synthesis of Repaglinide, an oral hypoglycemic agent used for managing type 2 diabetes mellitus. Repaglinide belongs to the meglitinide class of medications, which stimulate insulin secretion from pancreatic beta cells. The compound's structure allows it to modulate calcium channels effectively, leading to a controlled release of insulin and reduced hypoglycemic events compared to traditional sulfonylureas .

Case Study: Repaglinide Synthesis

- Process Overview : The synthesis of Repaglinide involves multiple steps where this compound serves as a crucial precursor.

- Yield Improvement : Recent advancements have improved the yield of synthesizing this compound to 59-72%, optimizing reaction conditions to enhance safety and efficiency .

Organic Synthesis

Intermediate in Chemical Reactions

this compound is utilized as an intermediate in various organic synthesis reactions. Its unique functional groups allow for diverse chemical transformations, making it valuable in developing new compounds.

| Reaction Type | Description |

|---|---|

| Alkylation | Reacts with alkyl halides to form substituted derivatives. |

| Esterification | Forms esters with alcohols, expanding its utility in fragrance and flavor industries. |

| Coupling Reactions | Participates in cross-coupling reactions, aiding the synthesis of complex organic molecules. |

Plant Growth Regulation

Research indicates that this compound exhibits biological activities that can influence plant growth. It has been shown to inhibit germination in certain seeds, suggesting potential applications as a plant growth regulator or herbicide .

Case Study: Inhibition of Seed Germination

- Experiment Findings : Studies demonstrated that the compound inhibited germination rates in cress and lettuce seeds, indicating its potential use in agricultural applications as a growth retardant .

Pharmacological Applications

Potential Therapeutic Uses

Beyond its role in diabetes management, this compound may have broader pharmacological implications. Its derivatives are being explored for their effects on various biological systems, including anti-inflammatory and analgesic properties.

| Application Area | Potential Benefits |

|---|---|

| Anti-inflammatory | May reduce inflammation through modulation of specific biochemical pathways. |

| Analgesic | Potentially alleviates pain by influencing pain perception mechanisms. |

Wirkmechanismus

The mechanism of action of (3-Ethoxy-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenylacetic acid: Similar structure but lacks the ethoxy group.

2-Methoxyphenylacetic acid: Similar structure but with the methoxy group in a different position.

3,4-Dimethoxyphenylacetic acid: Contains two methoxy groups instead of one methoxy and one ethoxy group.

Uniqueness

(3-Ethoxy-4-methoxyphenyl)acetic acid is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering different reactivity patterns compared to its analogs .

Biologische Aktivität

(3-Ethoxy-4-methoxyphenyl)acetic acid (C11H14O4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies that highlight its applications in various fields, particularly in the treatment of malaria and cancer.

Chemical Structure and Properties

This compound is a derivative of phenylacetic acid, characterized by the presence of an ethoxy and a methoxy group on the aromatic ring. The molecular structure can be represented as follows:

- Molecular Formula : C11H14O4

- Molecular Weight : 210.23 g/mol

The compound's structure contributes to its solubility and reactivity, influencing its biological activity.

Antimalarial Activity

Recent studies have demonstrated that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study highlighted that derivatives of this compound showed promising selectivity and potency, with some exhibiting an IC50 value as low as 0.034 µM against chloroquine-sensitive strains of P. falciparum .

Structure-Activity Relationships (SAR)

The effectiveness of this compound and its derivatives in combating malaria is closely linked to their structural features. Variations in the aromatic substituents significantly affect their biological activity. For instance, modifications at the para position of the phenyl ring were found to enhance antiplasmodial potency .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it possesses antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The mechanism involves disruption of microtubule assembly, which is crucial for cell division .

In Vitro Studies

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CA-4 | HeLa | 4-5 |

| CA-4 | A549 | 180 |

| This compound | HeLa | 38 |

| This compound | A549 | 43 |

These findings indicate that while this compound is less potent than established drugs like CA-4, it still shows significant potential for further development .

Antioxidant Activity

In addition to its antimalarial and anticancer properties, this compound has demonstrated antioxidant activity. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion processes typical for carboxylic acids. The compound can donate hydrogen ions in biological systems, facilitating interactions with various biomolecules .

Interaction with Biological Targets

The compound's interaction with biological targets is influenced by environmental factors such as pH and temperature. It has been suggested that the stability and efficacy of this compound may vary under different physiological conditions .

Malaria Treatment Research

A notable study from the Medicines for Malaria Venture explored the effectiveness of various derivatives derived from this compound. The research emphasized the need for new antimalarial agents due to rising resistance to current treatments .

Cancer Cell Proliferation Inhibition

Another investigation focused on the compound's ability to inhibit cancer cell proliferation. It was observed that specific modifications to the compound's structure could enhance its potency against resistant cancer cell lines .

Eigenschaften

IUPAC Name |

2-(3-ethoxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-10-6-8(7-11(12)13)4-5-9(10)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQFGVWUKMDAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.